

A Technical Guide to the Physical Properties of Hydrated Sodium Aluminosilicate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Alusil ET*

Cat. No.: *B8373423*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrated sodium aluminosilicate is a compound containing sodium, aluminum, silicon, and oxygen, with variable amounts of water held within its structure.^[1] It exists in both amorphous and crystalline forms, the latter being widely known as zeolites.^[1] These materials are characterized by a three-dimensional framework of silica (SiO_4) and alumina (AlO_4) tetrahedra.^[2] The substitution of Si^{4+} by Al^{3+} in the framework creates a net negative charge, which is balanced by cations, typically sodium ions (Na^+), located within the pores and channels of the structure.

The unique physical properties of hydrated sodium aluminosilicate, such as its high surface area, controlled porosity, and ion-exchange capabilities, make it a material of significant interest in various scientific and industrial fields. In the pharmaceutical industry, it serves diverse functions, including as an anticaking agent, a carrier for active ingredients, a moisture adsorbent (desiccant), and a platform for controlled-release drug delivery systems.^{[1][2][3][4]} This guide provides an in-depth overview of the core physical properties of hydrated sodium aluminosilicate, detailed experimental protocols for their characterization, and their implications for drug development.

Structure and Composition

The fundamental building blocks of sodium aluminosilicates are SiO_4 and AlO_4 tetrahedra linked by shared oxygen atoms. This arrangement forms a robust, porous, three-dimensional network. In crystalline forms (zeolites), this network is highly ordered, creating channels and cavities of uniform size.^[1] Amorphous forms possess a similar localized tetrahedral structure but lack long-range order.^[2]

The chemical composition is not fixed and can vary significantly, leading to a wide range of properties.^[1] It is often represented by the molar ratios of its constituent oxides, such as $\text{Na}_2\text{O}\cdot\text{Al}_2\text{O}_3\cdot x\text{SiO}_2\cdot y\text{H}_2\text{O}$.^[1] The Si/Al ratio is a critical parameter that influences the material's charge density, ion-exchange capacity, and chemical stability.^[5] Sodium ions and water molecules reside within the structural voids and are crucial for maintaining charge neutrality and structural integrity.

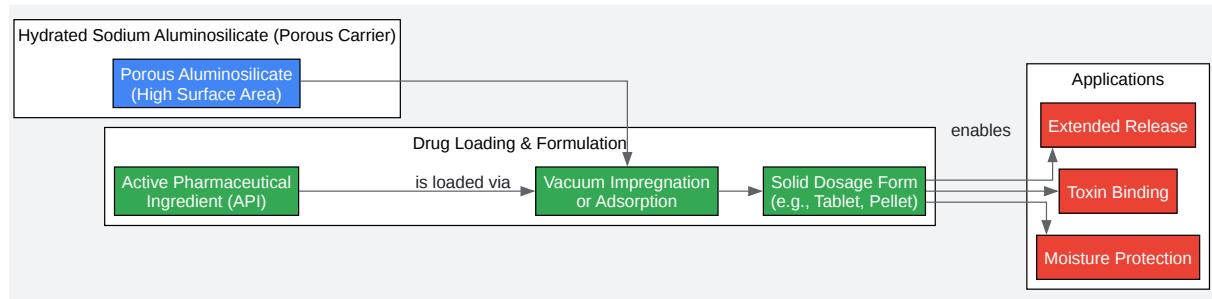
Core Physical Properties

The functional performance of hydrated sodium aluminosilicate is dictated by its physical properties. The following tables summarize key quantitative data for this class of materials. Note that specific values can vary widely depending on the synthesis method, Si/Al ratio, and degree of hydration.

Table 1: General and Structural Properties

Property	Typical Value/Description	References
Appearance	Fine, white, odorless amorphous powder or beads.	[6]
Molecular Formula	Variable (e.g., $\text{Na}_2\text{O}\cdot\text{Al}_2\text{O}_3\cdot\text{SiO}_2\cdot x\text{H}_2\text{O}$)	[1]
Structure	Amorphous or crystalline (zeolitic) framework of SiO_4 and AlO_4 tetrahedra.	[2]
Solubility	Insoluble in water and organic solvents; partially soluble in strong acids and alkali hydroxides.	[6]

Table 2: Quantitative Physical Characteristics


Property	Typical Value Range	References
Density	1.9 - 2.24 g/cm ³	
Bulk Density	0.38 - 0.48 g/cm ³	
pH (Aqueous Slurry)	6.5 - 11.5	[6]
Melting Point	>1600 °C (for crystalline forms)	
Specific Surface Area (BET)	50 - >800 m ² /g	[7]
Pore Diameter	0.26 - 38 nm (2.6 - 380 Å)	
Cation Exchange Capacity (CEC)	58 - >310 mg CaCO ₃ /g	[8]
Loss on Ignition (1000 °C)	5.0% - 13.0%	

Applications in Drug Development

The physical properties of hydrated sodium aluminosilicate directly translate to its utility in pharmaceutical formulations.

- **Excipient (Anticaking Agent):** Its high surface area and porosity allow it to adsorb moisture and coat particles, preventing clumping in powdered formulations and improving flowability. [4]
- **Adsorbent and Stabilizer:** It is used as a molecular sieve in packaging to act as a desiccant, protecting moisture-sensitive drugs from degradation.[1][4] Furthermore, its ability to bind to certain molecules makes it an effective agent for adsorbing mycotoxins, such as aflatoxins, in the gastrointestinal tract, thereby reducing their bioavailability.
- **Drug Delivery Vehicle:** The porous structure can be loaded with active pharmaceutical ingredients (APIs).[3] The release of the entrapped drug can be modulated by the pore size, surface chemistry, and the physicochemical properties of the drug, making it a candidate for extended-release delivery systems.[3] The high adsorption capacity also allows for the

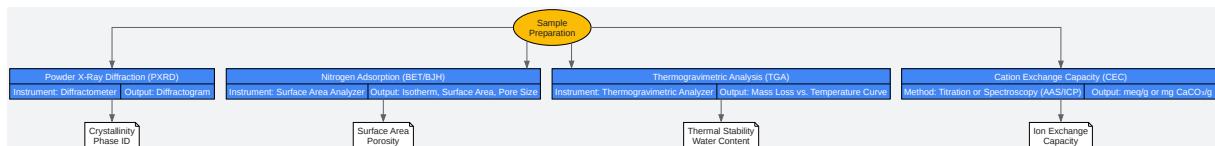
conversion of liquid drug formulations (e.g., nanoemulsions) into solid dosage forms, enhancing stability and handling.[9]

[Click to download full resolution via product page](#)

Logical flow of aluminosilicate use in drug delivery.

Experimental Protocols

Accurate characterization of physical properties is essential for quality control and application development. Below are detailed methodologies for key experiments.


Structural Analysis: Powder X-ray Diffraction (PXRD)

- Objective: To determine the crystallinity (amorphous or crystalline nature) and identify crystalline phases.
- Methodology:
 - Sample Preparation: A small amount of the dry powder (~200 mg) is gently packed into a sample holder. The surface is flattened, often with a glass slide, to ensure it is flush with the holder's surface.[10]

- Instrument Setup: The analysis is performed using a diffractometer with Cu K α radiation ($\lambda \approx 1.54 \text{ \AA}$).^[11] Data is typically collected over a 2θ range of 5° to 70°.^[11]
- Data Acquisition: The instrument scans the specified angular range, measuring the intensity of diffracted X-rays at each angle.
- Analysis: The resulting diffractogram is analyzed. Amorphous materials will show a broad, diffuse hump, while crystalline materials will exhibit sharp, well-defined peaks.^[11] These peaks can be compared to reference databases (e.g., PDF) to identify the specific zeolite structure.

Surface Area and Porosity: Nitrogen Adsorption-Desorption (BET & BJH Analysis)

- Objective: To measure the specific surface area, pore volume, and pore size distribution.
- Methodology:
 - Sample Preparation (Degassing): A known mass of the sample is heated under vacuum (e.g., at 150 °C for several hours) to remove adsorbed moisture and other volatile impurities from the surface.
 - Isotherm Measurement: The analysis is conducted at 77 K (liquid nitrogen temperature). Nitrogen gas is incrementally introduced into the sample tube, and the amount of gas adsorbed onto the material's surface is measured at various relative pressures (P/P_0). A desorption isotherm is subsequently measured by systematically reducing the pressure.
 - Data Analysis:
 - BET (Brunauer-Emmett-Teller) Method: The specific surface area is calculated from the adsorption isotherm, typically in the relative pressure range of 0.05 to 0.3.^[12] For microporous materials like zeolites, specific criteria (Rouquerol criteria) must be applied to select the appropriate pressure range to ensure accuracy.^{[12][13]}
 - BJH (Barrett-Joyner-Halenda) Method: The pore size distribution and total pore volume are calculated from the desorption branch of the isotherm.

[Click to download full resolution via product page](#)

Experimental workflow for physical characterization.

Thermal Stability: Thermogravimetric Analysis (TGA)

- Objective: To evaluate thermal stability and quantify the water content.
- Methodology:
 - Sample Preparation: A small, accurately weighed sample is placed in a high-purity alumina or platinum crucible.
 - Instrument Setup: The analysis is performed in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air). The sample is heated at a constant rate (e.g., 10 K/min) over a defined temperature range (e.g., 35 °C to 1000 °C).[\[14\]](#)
 - Data Acquisition: The instrument continuously measures the mass of the sample as a function of temperature.
 - Analysis: The resulting TGA curve shows mass loss at different temperatures. For hydrated sodium aluminosilicate, an initial weight loss below ~200 °C corresponds to the removal of physisorbed and bound water (dehydration).[\[15\]](#) Further mass loss at higher temperatures can indicate dehydroxylation or decomposition of other components. The total mass loss is used to calculate the Loss on Ignition (LOI).

Cation Exchange Capacity (CEC)

- Objective: To quantify the material's ability to exchange its mobile cations (Na^+) with other cations from a solution.
- Methodology:
 - Sample Preparation: A known mass of the dried sample is prepared.[8]
 - Ion Exchange: The sample is immersed in a standard electrolyte solution with a known concentration of a replacement cation (e.g., ammonium acetate or potassium chloride) and agitated for a set time to reach equilibrium.[8][16] This allows the sodium ions in the aluminosilicate to be exchanged with the cations from the solution.
 - Separation and Analysis: The solid material is separated from the solution by filtration.[8] The concentration of the exchanged ion (now in the filtrate) or the remaining ion in the solution is measured.
 - Quantification: Techniques such as titration, Atomic Absorption Spectroscopy (AAS), or Inductively Coupled Plasma (ICP) are used to determine the ion concentrations.[6][8]
 - Calculation: The CEC is calculated based on the change in ion concentration in the solution and the mass of the sample, typically expressed in milliequivalents per gram (meq/g) or mg CaCO_3/g .[8]

Mechanism of cation exchange in aluminosilicate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium aluminosilicate - Wikipedia [en.wikipedia.org]
- 2. Aluminium Sodium Silicate — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]

- 3. researchgate.net [researchgate.net]
- 4. Buy Sodium aluminosilicate | 1344-00-9 | >98% [smolecule.com]
- 5. Thermodynamic properties of sodium aluminosilicate hydrate (N–A–S–H) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. fao.org [fao.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Zeolite ion exchange capacity testing procedures and performance metrics-China Helvo Chemical Co, Ltd [helvo.com.cn]
- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. mcgill.ca [mcgill.ca]
- 11. Thermodynamic properties of sodium aluminosilicate hydrate (N–A–S–H) - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02202D [pubs.rsc.org]
- 12. microtrac.com [microtrac.com]
- 13. researchgate.net [researchgate.net]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Hydrated Sodium Aluminosilicate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8373423#physical-properties-of-hydrated-sodium-aluminosilicate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com